molecular formula C17H19N3O2 B3835591 N'-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide

N'-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide

Cat. No. B3835591
M. Wt: 297.35 g/mol
InChI Key: BWHBNCVJTADSGR-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide is a chemical compound with a linear formula of C18H21N3O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of Cd (П), Zn (П), Ni (П), Hg (П), Cu (П) and Co (П) complexes with N’-[4-(dimethylamino)benzylidene]-2H-1,2,4-triazol-3-amine were synthesized in the presence of SiO2 as a catalyst . Another study reported the synthesis of hydrazone compounds, including N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide hemihydrate, by slow evaporation of a solution in dimethylformamide at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various techniques such as 1H and 13C nuclear magnetic resonance . The presence of functional groups was confirmed by Fourier transform infrared and FT Raman spectral analyses . The X-ray crystal structure was elucidated at 173 K by single crystal X-ray diffraction .

Safety and Hazards

The safety and hazards associated with N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide are not well-documented in the literature. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20(2)15-8-4-13(5-9-15)12-18-19-17(21)14-6-10-16(22-3)11-7-14/h4-12H,1-3H3,(H,19,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHBNCVJTADSGR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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